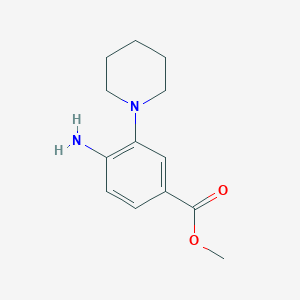

Methyl 4-amino-3-(piperidin-1-yl)benzoate

説明

Methyl 4-amino-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid, featuring a piperidine ring and an amino group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate typically involves the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Piperidine Substitution: The amino group is then reacted with piperidine under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced further to modify the functional groups, such as converting the ester group to an alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines, depending on the specific reaction conditions.

Substitution: Various substituted benzoates or piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

Methyl 4-amino-3-(piperidin-1-yl)benzoate is primarily utilized in the development of local anesthetics. Its mechanism of action involves blocking sodium ion channels in nerve cells, which inhibits the conduction of nerve impulses, resulting in localized numbness. This property makes it valuable for various medical procedures requiring anesthesia .

Key Findings:

- In comparative studies, compounds similar to this compound have shown effective local anesthetic effects with lower toxicity profiles compared to traditional agents like tetracaine and pramocaine .

Biological Studies

Research has indicated that this compound can interact with various biological systems, particularly ion channels and receptors. Its structural features allow it to modulate biological activity, making it a candidate for further exploration in pharmacology.

Applications in Biological Research:

- Investigating its effects on ion channels and receptors can provide insights into pain management and nerve signal modulation.

- Studies have shown that modifications to its structure can enhance its efficacy and reduce side effects .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial settings:

Chemical Manufacturing

The compound serves as an intermediate in synthesizing more complex chemical entities used in various industries, including pharmaceuticals and agrochemicals. Its unique functional groups enable it to participate in diverse chemical reactions such as oxidation and substitution .

Material Science

Research is ongoing into the use of this compound in developing new materials with tailored properties such as improved solubility and stability. These applications are particularly relevant in formulating new types of coatings or polymers .

Case Studies and Experimental Data

Several studies have evaluated the efficacy and safety profile of this compound:

作用機序

The mechanism by which Methyl 4-amino-3-(piperidin-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring and amino group play crucial roles in binding to these targets, influencing the compound’s pharmacological profile.

類似化合物との比較

Methyl 4-amino-3-(piperidin-3-yl)benzoate: Similar in structure but with a different position of the piperidine ring.

Methyl 4-amino-3-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of piperidine.

Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate: Features a pyrrolidine ring.

Uniqueness: Methyl 4-amino-3-(piperidin-1-yl)benzoate is unique due to the specific positioning of the piperidine ring and the amino group, which can significantly influence its reactivity and interaction with biological targets. This structural specificity can lead to distinct pharmacological and chemical properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

生物活性

Methyl 4-amino-3-(piperidin-1-yl)benzoate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for enhancing the lipophilicity and bioavailability of compounds. The presence of the amino group contributes to its pharmacological properties, making it a candidate for various biological applications.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Inhibition of Kinases : Similar compounds have shown significant inhibition of the protein kinase B (PKB) pathway, which is often dysregulated in various cancers. This pathway plays a crucial role in cell proliferation and survival, making it a target for cancer therapy .

- Antiproliferative Effects : Studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines, such as PC3M (prostate cancer) and U87MG (glioblastoma). The inhibition is linked to the modulation of key signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:

- Substituent Variations : Modifications to the piperidine ring or the benzoate moiety can significantly alter the compound's potency and selectivity. For instance, substituents that enhance lipophilicity tend to improve bioavailability and cellular uptake .

- Selectivity Profiles : Compounds with similar structures have exhibited varying selectivity towards kinases. For example, certain analogs showed up to 150-fold selectivity for PKB over PKA, indicating potential for targeted therapy with reduced off-target effects .

Case Studies

Several studies have explored the biological activity of related compounds:

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant tumor growth inhibition at tolerable doses. These studies underscore the potential for clinical applications in cancer treatment .

- Toxicity Assessments : Acute toxicity tests have shown that certain derivatives possess low toxicity profiles, suggesting a favorable safety margin for therapeutic use .

Comparative Biological Activity

The following table summarizes key findings from studies on this compound and related compounds regarding their biological activities:

| Compound | Activity Type | IC50 (nM) | Selectivity (PKB/PKA) |

|---|---|---|---|

| This compound | Antiproliferative | TBD | TBD |

| CCT128930 | PKB Inhibition | <100 | 28-fold |

| LEI-401 | NAPE-PLD Inhibition | 72 | Not specified |

特性

IUPAC Name |

methyl 4-amino-3-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMBWTUCCQKRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。